FYEZFRZHCMEESR-UHFFFAOYSA-M

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

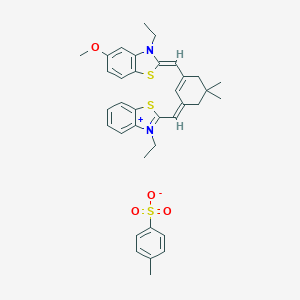

3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is a complex organic compound with a unique structure It belongs to the class of benzothiazolium salts and is characterized by its extended conjugated system, which imparts distinct chemical and physical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole core, followed by the introduction of the ethyl and methoxy groups through alkylation and methylation reactions. The final step involves the formation of the benzothiazolium salt by reacting the intermediate with 4-methylbenzenesulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced benzothiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is used as a precursor for the synthesis of advanced materials, including organic semiconductors and dyes. Its unique structure allows for the development of compounds with tailored electronic and optical properties.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission. It is also studied for its interactions with biomolecules, which can provide insights into cellular processes and molecular mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Industry

In industrial applications, 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s extended conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. Additionally, its ability to form non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium chloride

- 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium bromide

Uniqueness

The uniqueness of 3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate lies in its specific combination of functional groups and its extended conjugated system. This structure imparts distinct electronic and optical properties, making it valuable for applications that require precise control over these characteristics. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity, depending on the context of its use.

Activité Biologique

Overview of Fexofenadine

Fexofenadine is a second-generation antihistamine that is primarily used to relieve allergy symptoms such as hay fever and urticaria (hives). It works by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Chemical Structure

- Chemical Formula : C32H39N3O4

- IUPAC Name : (±)-[4-[[(1-(4-fluorophenyl)-1H-pyrrol-2-yl)methyl]thio]methyl]-2-(hydroxymethyl)-1-piperidinecarboxylic acid)

Biological Activity

Fexofenadine exhibits several biological activities:

- Antihistaminic Activity : It selectively antagonizes peripheral H1 receptors, which helps alleviate symptoms of allergic rhinitis and chronic urticaria.

- Anti-inflammatory Effects : Research indicates that fexofenadine may also exert anti-inflammatory effects, contributing to its efficacy in treating allergic conditions.

- Sedation : Unlike first-generation antihistamines, fexofenadine is less likely to cause sedation due to its limited penetration across the blood-brain barrier.

Pharmacokinetics

- Absorption : Fexofenadine is rapidly absorbed after oral administration. Peak plasma concentrations are typically reached within 2 to 3 hours.

- Metabolism : It is minimally metabolized in the liver, which reduces the risk of drug-drug interactions.

- Excretion : The drug is primarily excreted unchanged in the feces and urine.

Case Studies and Clinical Findings

- Efficacy in Allergic Rhinitis :

- Chronic Urticaria Treatment :

-

Comparison with Other Antihistamines :

- Fexofenadine has been compared with other second-generation antihistamines, such as cetirizine and loratadine. Results indicate that fexofenadine provides similar or superior symptom relief with lower sedation rates.

Safety Profile

Fexofenadine is generally well-tolerated. Common side effects include headache, dizziness, and gastrointestinal disturbances. Serious adverse effects are rare.

Propriétés

Numéro CAS |

104434-09-5 |

|---|---|

Formule moléculaire |

C29H33N2OS2.C7H7O3S C36H40N2O4S3 |

Poids moléculaire |

660.9 g/mol |

Nom IUPAC |

(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-5-methoxy-1,3-benzothiazole;4-methylbenzenesulfonate |

InChI |

InChI=1S/C29H33N2OS2.C7H8O3S/c1-6-30-23-10-8-9-11-25(23)33-27(30)15-20-14-21(19-29(3,4)18-20)16-28-31(7-2)24-17-22(32-5)12-13-26(24)34-28;1-6-2-4-7(5-3-6)11(8,9)10/h8-17H,6-7,18-19H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Clé InChI |

FYEZFRZHCMEESR-UHFFFAOYSA-M |

SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES isomérique |

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canonique |

CCN1C2=C(C=CC(=C2)OC)SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Synonymes |

{2-[2-(3-Ethyl-2(3H)-benzothiazolylidene)-methyl]-4,4-dimethyl-6-cyclohexen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.